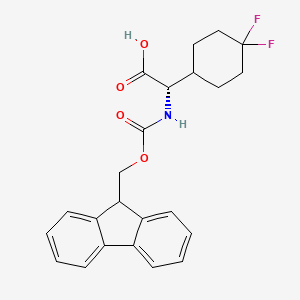

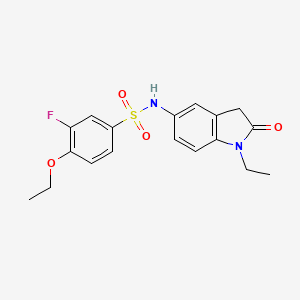

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

説明

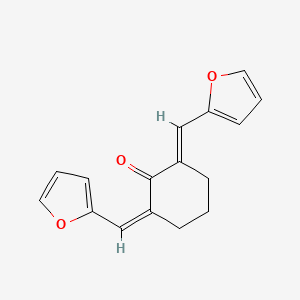

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a useful research compound. Its molecular formula is C23H23F2NO4 and its molecular weight is 415.437. The purity is usually 95%.

BenchChem offers high-quality (2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Hydrogel Formation

Fmoc-L-(4,4-difluorocyclohexyl)glycine: has been utilized in the construction of hydrogels . These hydrogels are formed through self-assembly processes driven by aromatic π–π stacking and hydrogen bonding interactions. The significance of the Fmoc moiety in these hydrogels is evident in their pH-controlled ambidextrous gelation, which allows for hydrogelation at different pH values as well as organogelation . This feature is particularly important for creating materials with specific environmental responsiveness.

Antibacterial Applications

Hydrogels derived from Fmoc-functionalized amino acids, including Fmoc-L-(4,4-difluorocyclohexyl)glycine , have shown broad-spectrum antibacterial activity . These materials target bacterial cell membranes, causing cytoplasmic leakage and cell death. The antibacterial properties can be tailored by modifying the molar ratio of the Fmoc-functionalized amino acids, providing a versatile platform for developing new antibacterial treatments .

Drug Delivery Systems

The ability of Fmoc-functionalized amino acids to form stable hydrogels with controlled gelation properties makes them suitable candidates for drug delivery systems . The thermal stability and mechanical strength of these hydrogels, along with their biocompatibility, allow for the encapsulation and sustained release of therapeutic agents .

Tissue Engineering

Fmoc-functionalized amino acids, including Fmoc-L-(4,4-difluorocyclohexyl)glycine , are being explored for their potential in tissue engineering applications. The self-assembling nature of these compounds can create scaffolds that support cell growth and tissue formation . Their biocompatibility and structural versatility make them promising materials for regenerative medicine.

Sensing and Detection

The Fmoc moiety’s ability to undergo specific reactions with analytes makes Fmoc-L-(4,4-difluorocyclohexyl)glycine a useful component in sensing and detection applications. For instance, the Fmoc group can be cleaved under certain conditions, allowing for the detection of the presence or concentration of specific substances .

Nanotechnology

Fmoc-L-(4,4-difluorocyclohexyl)glycine: can be used to modify the surface of nanoparticles, such as TiO2@SiO2 core-shell structures . This modification can introduce functional groups that enable further chemical reactions or the attachment of biological molecules, expanding the utility of nanoparticles in various scientific fields .

作用機序

Target of Action

It’s known that fmoc (fluorenylmethyloxycarbonyl) compounds are typically used as protecting groups for amines in peptide synthesis .

Mode of Action

Fmoc-L-(4,4-difluorocyclohexyl)glycine, like other Fmoc compounds, acts as a protecting group for amines, particularly in the context of peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

In general, fmoc compounds play a crucial role in solid-phase peptide synthesis (spps), where the fmoc group serves as a temporary protecting group for the amine at the n-terminus .

Result of Action

The molecular and cellular effects of Fmoc-L-(4,4-difluorocyclohexyl)glycine’s action would depend on the specific context of its use, particularly the peptide it is used to synthesize . As a protecting group, its primary function is to prevent unwanted reactions during synthesis, and it is removed from the final product .

Action Environment

The action, efficacy, and stability of Fmoc-L-(4,4-difluorocyclohexyl)glycine can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which can lead to its removal . Therefore, the pH of the environment can significantly impact its stability and efficacy. Additionally, temperature and solvent conditions can also affect the efficiency of the Fmoc protection and deprotection processes .

特性

IUPAC Name |

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2NO4/c24-23(25)11-9-14(10-12-23)20(21(27)28)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHACDQPDBSWER-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

CAS RN |

2248184-59-8 | |

| Record name | (2S)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)

![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)

![4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol](/img/structure/B2764087.png)

![1-(2,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2764091.png)